
Luteolin-6-C-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luteolin-6-C-glucoside is a natural product found in Triticum aestivum with data available.
Scientific Research Applications
Absorption and Metabolism
Luteolin-6-C-glucoside, a flavonoid, has been studied for its absorption and metabolism in various forms. Research shows that luteolin glucuronides, identified from plasma and organs post-administration, play a key role in its metabolism. These metabolites differ in their anti-inflammatory effects, indicating that the form and animal species affect luteolin's absorption and metabolic pathways (Hayasaka et al., 2018).
Analytical Methods in Medicine
Luteolin-6-C-glucoside's presence in various medicinal plants has necessitated the development of advanced analytical methods for its quantification. Chromatographic techniques such as TLC, HPTLC, LC, HPLC, GC, and CCC have been utilized for this purpose, ensuring the quality of medicinal preparations containing luteolin and its derivatives (Juszczak et al., 2019).
Pharmacokinetics and Bioavailability
Luteolin and its derivatives have been isolated from plant extracts and their pharmacokinetics studied in rats. The research indicates that luteolin-6-C-glucoside is primarily hydrolyzed to luteolin in the gastrointestinal tract before absorption into the systemic circulation. This study contributes to understanding the bioavailability of luteolin and its glucoside form (Lin et al., 2015).
Uptake and Metabolism in Cells
The uptake of luteolin derivatives from plant extracts in human intestinal epithelial cells has been investigated, highlighting better absorption and metabolism in extract forms compared to non-plant solutions. This research suggests that flavonoid actives from plant extracts may have better bioavailability and in vivo potency (Mukinda et al., 2010).
Anti-inflammatory Potential
Luteolin-6-C-glucoside exhibits significant anti-inflammatory effects by modulating key signaling pathways in cells. It attenuates the activation of transcription factors like NF-κB and AP-1, suggesting its potential in treating inflammation-related diseases (Park et al., 2013).
Antioxidant and Immunomodulatory Activity
Luteolin and its derivatives, including luteolin-6-C-glucoside, have been recognized for their antioxidant and immunomodulatory activities. These properties are significant in the treatment of various health conditions, including inflammation, hypertension, and cancer (Aziz et al., 2018).
Use in Herbal Medicine
The isolation of luteolin-6-C-glucoside from Lophatheri Herba, used in Chinese herbal medicine, and its quantification for quality control purposes, underscores its significance in traditional medicine (Fan et al., 2015).
Neuroprotective Effects
Luteolin-6-C-glucoside has shown neuroprotective effects in cellular models. Its antioxidant and anti-inflammatory activities contribute to these effects, making it a potential candidate for the treatment of neurodegenerative diseases (Rehfeldt et al., 2022).
properties
Product Name |
Luteolin-6-C-glucoside |
|---|---|
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1 |
InChI Key |
ODBRNZZJSYPIDI-IAAKTDFRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
synonyms |
6-Glc-luteolin homoorientin iso-orientin isoorientin luteolin-6-C-glucoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)
![2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1252914.png)

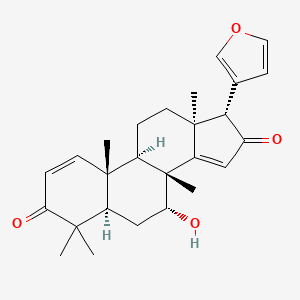
![(3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B1252919.png)
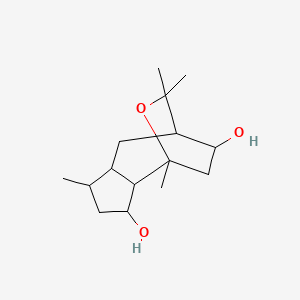
![(7S,9S)-9-acetyl-7-[(2S,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1252922.png)

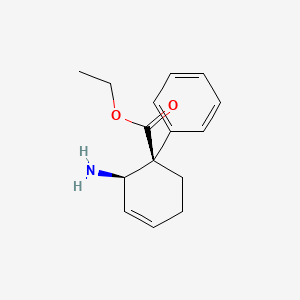
![[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1252927.png)
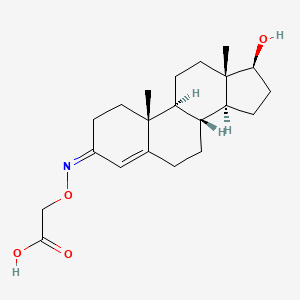
![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)
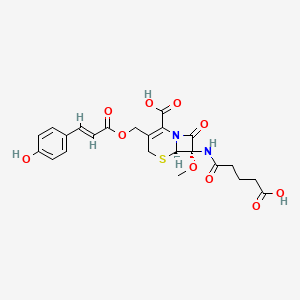
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)